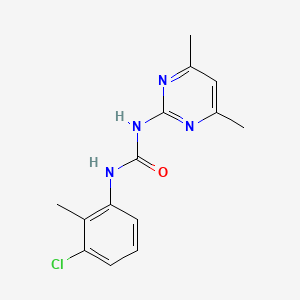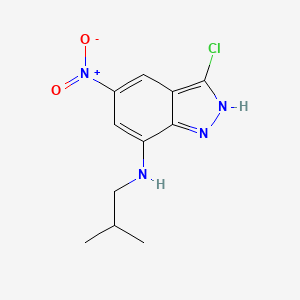
1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the indazole ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Amination: Introduction of the amine group.
Alkylation: Attachment of the 2-methylpropyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group to an amine or hydroxylamine.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group might yield 1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological response. The nitro group could be involved in redox reactions, while the amine group might form hydrogen bonds with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-3-carboxylic acid: Another indazole derivative with different functional groups.
5-Nitroindazole: Similar structure but lacks the chloro and 2-methylpropyl groups.
3-Chloro-1H-indazole: Lacks the nitro and amine groups.
Uniqueness
1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
647853-27-8 |
|---|---|
Fórmula molecular |
C11H13ClN4O2 |
Peso molecular |
268.70 g/mol |
Nombre IUPAC |
3-chloro-N-(2-methylpropyl)-5-nitro-2H-indazol-7-amine |
InChI |
InChI=1S/C11H13ClN4O2/c1-6(2)5-13-9-4-7(16(17)18)3-8-10(9)14-15-11(8)12/h3-4,6,13H,5H2,1-2H3,(H,14,15) |
Clave InChI |
GQPYYPUONPMHOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1=CC(=CC2=C(NN=C12)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


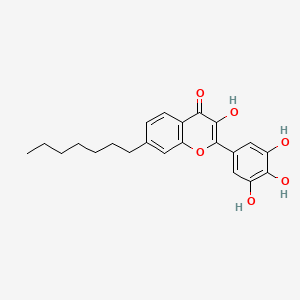


![(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12596926.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
![Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate](/img/structure/B12596942.png)
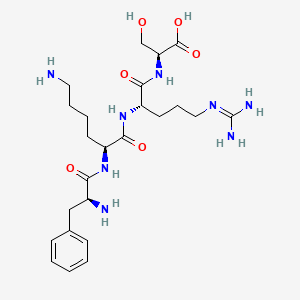
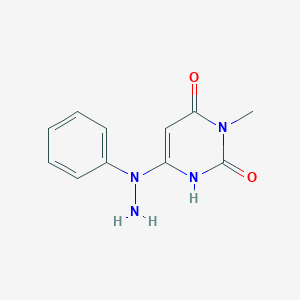
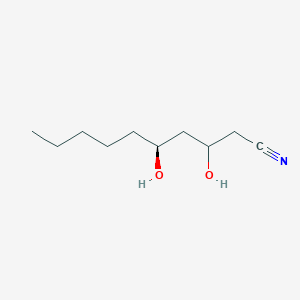
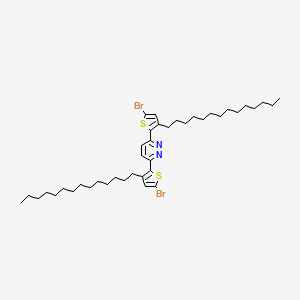

![Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-](/img/structure/B12596984.png)
